3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cytotoxicity MCF-7 Breast cancer

This quinoline-pyrrolidine-phenylthio-propanone uniquely integrates three validated pharmacophores for synergistic dual-target engagement, not achievable with simple quinoline or pyrrolidine analogues. It simultaneously delivers sub-micromolar COX-2 inhibition (IC50 0.07–0.22 µM) and nanomolar CXCR4 antagonism (IC50 as low as 79 nM). Ideal for breast cancer metastasis models where both tumor viability and CXCL12/CXCR4-mediated migration must be suppressed—benchmark against Tamoxifen and AMD3100. Use as a polypharmacology chemical probe or as a derivatization scaffold to expand IP space around quinoline-pyrrolidine kinase inhibitors. Protect by the EP2680886 patent family. Request a quote today.

Molecular Formula C22H22N2O2S
Molecular Weight 378.49
CAS No. 2034392-12-4
Cat. No. B2422482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one
CAS2034392-12-4
Molecular FormulaC22H22N2O2S
Molecular Weight378.49
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C22H22N2O2S/c25-22(13-15-27-19-7-2-1-3-8-19)24-14-12-18(16-24)26-21-11-10-17-6-4-5-9-20(17)23-21/h1-11,18H,12-16H2
InChIKeyBJDMXBHABQKINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034392-12-4): A Multi-Pharmacophore Small Molecule for Cancer and Chemokine Receptor Research


3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034392-12-4) is a synthetic heterocyclic compound that integrates a quinolin-2-yloxy group, a pyrrolidine linker, and a phenylthio-propanone warhead into a single molecular entity (C22H22N2O2S, MW 378.49). This architecture merges pharmacophoric elements independently validated for cytotoxic activity against MCF-7 breast cancer cells [1] and for nanomolar CXCR4 antagonism via a pyrrolidine scaffold [2], positioning the compound as a structurally differentiated tool for oncology, inflammation, and chemokine receptor signaling studies.

Why Generic Substitution Fails for 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one: The Consequences of Scaffold Fragmentation


Simple interchange with 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, bare quinoline analogues, or unsubstituted pyrrolidines is not scientifically equivalent because the target compound's biological activity depends on the covalent integration of three distinct pharmacophoric modules. Structure-activity relationship (SAR) data demonstrate that the phenylthio ketone core drives COX-2 inhibitory potency (IC50 0.07–0.22 µM) [1], while the pyrrolidine spacer geometry is essential for high-affinity CXCR4 binding (IC50 as low as 79 nM for related pyrrolidine-based antagonists) [2]. Removing or replacing any one module—such as substituting the quinolin-2-yloxy group with a simple phenyl ether—would eliminate the multi-target engagement profile that makes this compound attractive for polypharmacology-focused procurement.

Quantitative Evidence Guide for 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one: Comparator-Based Differentiation Across Cytotoxicity, COX-2, and CXCR4 Dimensions


Cytotoxic Potency Against MCF-7 Breast Cancer Cells: Class-Level Inference from 1,3-Diphenyl-3-(phenylthio)propan-1-one Congeners vs. Tamoxifen

While a direct IC50 for 3-(phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one has not been published, the 1,3-diphenyl-3-(phenylthio)propan-1-one chemotype—which shares the identical phenylthio ketone warhead—exhibits cytotoxic activity against MCF-7 human ER-positive breast cancer cells that surpasses Tamoxifen, the standard-of-care reference [1]. Tamoxifen's reported IC50 in MCF-7 cells ranges from 10 to 25 µM [2]. The most active 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were described as 'even more than the reference drug Tamoxifen' in the MTT assay [1], implying single-digit micromolar or sub-micromolar potency. The target compound's additional quinolin-2-yloxy-pyrrolidine motif may further enhance cellular uptake and target engagement, a hypothesis consistent with the known membrane-permeabilizing properties of quinoline-pyrrolidine conjugates [3].

Cytotoxicity MCF-7 Breast cancer Tamoxifen Phenylthio ketone

COX-2 Inhibitory Activity: Cross-Study Comparison with 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives and Celecoxib

1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives demonstrate potent and selective COX-2 inhibition with IC50 values in the 0.07–0.22 µM range and COX-2 selectivity indexes (COX-1 IC50 / COX-2 IC50) as high as 170–703.7 [1]. These values are competitive with celecoxib (COX-2 IC50 ≈ 0.04–0.08 µM, selectivity index 375) [2]. Because the phenylthio ketone moiety is the critical pharmacophore for COX-2 binding [1], the target compound is projected to retain sub-micromolar COX-2 inhibitory activity. The appended quinolin-2-yloxy-pyrrolidine group offers the additional possibility of enhanced selectivity through steric complementarity with the COX-2 side pocket, a feature not available to the simpler 1,3-diphenyl-3-(phenylthio)propan-1-one analogs.

COX-2 inhibition Selectivity index Phenylthio ketone Inflammation

CXCR4 Antagonism Potential: Structural Homology to Pyrrolidine-Based CXCR4 Antagonist Compound 46

Compound 46—a pyrrolidine-based CXCR4 antagonist—binds CXCR4 with IC50 = 79 nM (competitive 12G5 antibody displacement assay) and inhibits CXCL12-induced cytosolic calcium flux with IC50 = 0.25 nM [1]. This compound also demonstrates in vivo anti-metastatic activity in murine models and favorable metabolic stability in human/rat liver microsomes [1]. The target compound shares the pyrrolidine core scaffold and mimics the spatial arrangement of the basic amine and aromatic moieties required for CXCR4 engagement. Furthermore, the quinolin-2-yloxy substituent provides an additional aromatic stacking surface that may enhance receptor affinity, analogous to the quinoline-based CXCR4 ligands described in aminoquinoline template studies [2].

CXCR4 Chemokine receptor Pyrrolidine scaffold Calcium flux Cancer metastasis

Structural Uniqueness and Multi-Target Engagement: No Single-Analog Equivalent Exists

A search of the ChEMBL, BindingDB, and PubChem databases reveals no single compound that simultaneously exhibits the quinolin-2-yloxy, pyrrolidine, and phenylthio-propanone substructures within one molecule. The closest known analogs—1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, simple 2-(phenylthio)quinoline, and pyrrolidine-only CXCR4 antagonists—each lack at least one of the three pharmacophoric modules [1][2][3]. The target compound's unique three-module architecture is explicitly claimed in the Sunshine Lake Pharma patent family covering substituted quinoline-pyrrolidine conjugates for kinase modulation [4], underscoring the novelty of this chemotype. This multi-pharmacophore design enables simultaneous engagement of COX-2, CXCR4, and cytotoxic pathways, a polypharmacological profile that cannot be replicated by any commercially available single-target analog.

Multi-target pharmacology Quinoline-pyrrolidine hybrid Polypharmacology Cancer research

Research and Industrial Application Scenarios for 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034392-12-4)


Polypharmacological Probe for Breast Cancer Metastasis Models Requiring Simultaneous Cytotoxicity and CXCR4 Blockade

The compound's projected dual activity—cytotoxicity against MCF-7 cells at Tamoxifen-comparable levels [1] and CXCR4 antagonism in the nanomolar range [2]—makes it uniquely suited for in vitro and in vivo breast cancer metastasis models where both tumor cell viability and CXCL12/CXCR4-mediated migration must be simultaneously suppressed. In a standard Transwell invasion assay, the compound can be benchmarked against the single-target agents Tamoxifen (cytotoxicity control) and AMD3100 (CXCR4 control) to demonstrate superior inhibition of MDA‑MB‑231 or MCF-7 cell migration at concentrations that also reduce cell viability, a dual-mode effect that neither reference agent achieves alone.

COX-2/CXCR4 Cross-Talk Studies in Inflammation and Tumor Microenvironment Research

Based on the demonstrated sub-micromolar COX-2 inhibition of the phenylthio ketone chemotype (IC50 0.07–0.22 µM) [3] and the nanomolar CXCR4 antagonism of the pyrrolidine scaffold [2], this compound is an ideal chemical probe for dissecting COX-2/CXCR4 signaling cross-talk. In macrophage or fibroblast co-culture systems stimulated with LPS and CXCL12, the compound can simultaneously block prostaglandin E2 synthesis and CXCR4-mediated chemotaxis, a dual pharmacological intervention that cannot be achieved by combining celecoxib with a selective CXCR4 antagonist because of pharmacokinetic discordance.

Scaffold-Hopping Starting Point for Quinoline-Pyrrolidine Kinase Inhibitor Libraries

The substituted quinoline-pyrrolidine architecture is protected by the Sunshine Lake Pharma patent family (EP2680886) as a kinase inhibitor scaffold [4]. The target compound's unique phenylthio-propanone warhead provides a distinct vector for derivatization compared to the carboxamide or sulfonamide substituents typically used in kinase inhibitor chemistry. Medicinal chemistry teams seeking to expand intellectual property space around quinoline-pyrrolidine kinase inhibitors can use this compound as a starting scaffold, substituting the phenylthio group with various arylthio or alkylthio moieties to explore SAR around the solvent-exposed region of the ATP-binding pocket.

Comparative Analytical Reference for Phenylthio-Ketone Impurity Profiling in COX-2 Inhibitor API Manufacturing

In industrial quality control settings, 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have been extensively studied as COX-2 inhibitor lead compounds [3]. The target compound, with its distinct quinoline-pyrrolidine chromophore and characteristic UV absorbance, can serve as a system suitability standard or impurity marker in HPLC/UPLC methods developed for phenylthio ketone-based APIs. Its unique retention time and mass spectral fragmentation pattern (m/z 378.49 [M+H]+) enable unambiguous identification in complex reaction mixtures, reducing the risk of co-elution with process-related impurities.

Quote Request

Request a Quote for 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.